2-Chloroquinazolin-4(3H)-one
Overview
Description
“2-Chloroquinazolin-4(3H)-one” is a chemical compound that has been used in the synthesis of various derivatives . It is a key intermediate in the production of a number of novel 4-aminoquinazoline derivatives . These derivatives have been characterized by potential antitumor activity against the MKN45 cell line .
Synthesis Analysis
The synthesis of 2-Chloroquinazolin-4(3H)-one involves a four-step process . The process begins with the chlorination of commercially available 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-ol acetate . This is followed by a nucleophilic substitution reaction between the chlorinated compound and substituted anilines . The intermediates are then hydrolyzed with ammonia, and the final compounds are synthesized by amidation of 2-chloroacetyl chloride .
Molecular Structure Analysis
The molecular structure of 2-Chloroquinazolin-4(3H)-one and its derivatives has been characterized by IR and 1H NMR spectra, elemental analysis, and single crystal X-ray diffraction .
Chemical Reactions Analysis
The chemical reactions involving 2-Chloroquinazolin-4(3H)-one are complex and involve multiple steps . For example, the synthesis of its derivatives involves a series of reactions including chlorination, nucleophilic substitution, hydrolysis, and amidation .
Scientific Research Applications
Antibacterial and Antitubercular Activities
2-Chloroquinazolin-4(3H)-one derivatives have been synthesized and evaluated for their potential antibacterial and antitubercular activities. For instance, 3-chloro-N-(4-oxo-2-arylquinazolin-3(4H)-yl)-1-benzothiophene-2-carboxamide analogs derived from 3-amino-2-arylquinazolin-4(3H)-one exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as against the Mycobacterium tuberculosis H37Rv strain (Rao & Subramaniam, 2015).
Antimalarial Agent Development
2-Aminoquinazolin-4(3H)-ones have been identified as novel plasmepsin inhibitors, a crucial aspect in treating malaria. These compounds have shown potential in the development of antimalarial agents, with activities against Plasmodium falciparum (Rasina et al., 2016).
Chemical Synthesis and Stability
2-Chloroquinazolin-4(3H)-one has been utilized in complex chemical reactions, leading to the creation of twisted-cyclic or ring-fused guanidines. This demonstrates its role as a versatile building block in synthetic chemistry, contributing to the synthesis of compounds with potential plasma stability and therapeutic applications (Yan et al., 2020).
Corrosion Inhibition
Quinazolinone derivatives, including 2-Chloroquinazolin-4(3H)-one, have been explored for their corrosion inhibition effectiveness. Their application in preventing corrosion of metals in acidic mediums has been studied, indicating a potential role in material science and engineering (Saha et al., 2016).
Synthesis of Novel Compounds
2-Chloroquinazolin-4(3H)-one has been used in the synthesis of various novel compounds with potential antimicrobial activities. This includes the creation of compounds like 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, which have been evaluated for their antimicrobial properties (Patel & Shaikh, 2011).
Anticancer Research
Derivatives of 2-Chloroquinazolin-4(3H)-one have been synthesized and evaluated for their anticancer activities. For instance, novel 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position have shown promising in vitro anticancer activity (Li et al., 2010).
Future Directions
properties
IUPAC Name |
2-chloro-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-10-6-4-2-1-3-5(6)7(12)11-8/h1-4H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGRGEDXKHIFIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399174 | |
Record name | 2-Chloroquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroquinazolin-4(3H)-one | |
CAS RN |
607-69-2 | |
Record name | 2-Chloro-4(3H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=607-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloroquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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